molecular formula C11H10N4O5 B11695308 2-cyano-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-cyano-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11695308
M. Wt: 278.22 g/mol
InChI Key: FFXAXBWNIHNCFR-AWNIVKPZSA-N
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Description

2-cyano-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group, a methoxy group, a nitro group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones depending on the reagent used.

Scientific Research Applications

2-cyano-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with cellular components. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-cyano-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the hydroxy, methoxy, and nitro groups on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and potential biological activity compared to other similar hydrazones .

Properties

Molecular Formula

C11H10N4O5

Molecular Weight

278.22 g/mol

IUPAC Name

2-cyano-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H10N4O5/c1-20-9-5-8(15(18)19)4-7(11(9)17)6-13-14-10(16)2-3-12/h4-6,17H,2H2,1H3,(H,14,16)/b13-6+

InChI Key

FFXAXBWNIHNCFR-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)CC#N)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)CC#N)[N+](=O)[O-]

Origin of Product

United States

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